molecular formula C13H19N3O5S B5571099 N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide

N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide

Cat. No. B5571099
M. Wt: 329.37 g/mol
InChI Key: AOEXXKIPYGCZQO-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide, also known as AH-7921, is a synthetic opioid that was first synthesized in 1970s. It has been classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and addiction. However, despite its legal status, AH-7921 has been the subject of scientific research in recent years due to its potential as a pain management medication.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis using microbial systems, such as Actinoplanes missouriensis, has been demonstrated to produce mammalian metabolites of biaryl-bis-sulfonamides, providing a method for the preparation of metabolites for structural characterization and clinical investigations. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, aiding in the study of drug metabolism and the development of analytical standards for clinical trials (Zmijewski et al., 2006).

Prodrug Development

Sulfonamide derivatives have been investigated as potential prodrug forms, enhancing the solubility and pharmacokinetic profiles of drugs. This includes the synthesis and evaluation of water-soluble amino acid derivatives of N-methylsulfonamides, which undergo enzymatic hydrolysis to yield the parent sulfonamide, thereby improving drug delivery and efficacy (Larsen et al., 1988).

Water Treatment and Filtration

Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, demonstrating improved water flux and dye rejection capabilities. This application is crucial for the treatment of dye solutions and potable water purification, showcasing the role of sulfonamide derivatives in enhancing the efficiency of water treatment processes (Liu et al., 2012).

Antibody-Drug Conjugates (ADCs)

Sulfonamide derivatives have been utilized in the chemoselective modification of cysteine-containing peptides and proteins, facilitating the preparation of antibody-drug conjugates (ADCs). This approach allows for controlled drug-antibody ratios, enhancing the therapeutic efficacy of ADCs in targeting specific diseases, including cancer (Huang et al., 2018).

Desalination Technology

Composite nanofiltration membranes have been synthesized using novel polymers blended with polysulfone, showing significant salt rejection and water flux capabilities. These membranes contribute to the development of efficient desalination technologies, addressing the global need for fresh water (Padaki et al., 2013).

properties

IUPAC Name

N'-(2-hydroxyethyl)-N'-methyl-N-(4-sulfamoylphenyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-16(8-9-17)13(19)7-6-12(18)15-10-2-4-11(5-3-10)22(14,20)21/h2-5,17H,6-9H2,1H3,(H,15,18)(H2,14,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEXXKIPYGCZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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